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Introduction

4-bromo-N-cyclohexylbenzenesulfonamide is a synthetic organic compound belonging to
the sulfonamide class. Sulfonamides are characterized by a sulfonyl group connected to an
amine group and are a cornerstone in medicinal chemistry and chemical synthesis. This guide
provides a comprehensive technical overview of the core physical, structural, and
spectroscopic properties of 4-bromo-N-cyclohexylbenzenesulfonamide, designed for
researchers, scientists, and drug development professionals. The narrative emphasizes the
causal relationships behind its properties and the experimental methodologies used for their
determination, reflecting a synthesis of theoretical knowledge and practical application.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and three-dimensional structure is the
foundation upon which all other physicochemical and biological investigations are built.

Identification

The compound is unambiguously identified by the following descriptors:
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IUPAC Name: 4-bromo-N-cyclohexylbenzenesulfonamide[1]

CAS Number: 7454-76-4[1]

Molecular Formula: C12H16BrNO2S[1]

SMILES: C1CCC(CC1)NS(=0)(=0)C2=CC=C(C=C2)Br[1]

The molecular formula dictates a molecular weight of 318.23 g/mol and a monoisotopic mass of
317.00851 Da, which are critical parameters for quantitative analysis and mass spectrometry,
respectively.[1]

Fig 1. Chemical structure of 4-bromo-N-cyclohexylbenzenesulfonamide.

Molecular and Crystal Structure

The structural properties of 4-bromo-N-cyclohexylbenzenesulfonamide in the solid state
have been elucidated by single-crystal X-ray diffraction.[2][3] This technique provides
unparalleled insight into bond lengths, angles, and intermolecular interactions, which
collectively govern the macroscopic properties of the material.

The analysis reveals that the molecule adopts a distinct "L-shaped” conformation.[2][3][4] This
shape is defined by the C1-S1-N1-C7 torsion angle of -77.8(3)°.[2][3] In the crystal lattice,
molecules are organized into chains propagating along the b-axis, a structure stabilized by
intermolecular N—H---O hydrogen bonds.[2][3] This specific hydrogen bonding motif is a critical
determinant of the compound's melting point and solubility, as energy must be supplied to
overcome these forces during phase transitions.

The crystal system is monoclinic with the space group P21/c.[2][3] The detailed crystallographic
parameters are essential for solid-state characterization and polymorph screening, a critical
step in drug development to ensure batch-to-batch consistency.

Fig 2. Intermolecular N-H-:-O hydrogen bonding in the crystal lattice.

Physicochemical Properties

The physical properties of a compound determine its behavior in various environments and are
crucial for designing experimental protocols, formulations, and delivery systems.
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Property

Value

Source | Method

Significance in
Research &
Development

Melting Point

375 K (101.85 °C)

Experimental

(Crystallization)

Defines solid-state
stability, purity criteria,
and suitable
conditions for
formulation processes

like hot-melt extrusion.

[2](3]

Calculated Density

1.515 g/cm?

X-Ray Diffraction

Important for powder
flow, tablet
compression, and
formulation density

calculations.[2][3]

Water Solubility

Low (predicted)

Inferred from

Synthesis/LogP

The synthesis via
precipitation from
water suggests low
aqueous solubility.
Essential for
predicting
bioavailability and
designing appropriate

solvent systems.

Organic Solubility

Soluble in Ethyl

Experimental

The use of ethyl
acetate for

crystallization

Acetate (Purification) confirms its solubility
in moderately polar
organic solvents.[2][3]

LogP (XLogP3) 3.4 Computed (PubChem) Indicates high

lipophilicity,
suggesting good
membrane

permeability but
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potentially poor
aqueous solubility,
impacting
pharmacokinetic
profiles (ADME).[1]

Topological Polar
Surface Area (TPSA)

54.6 A2

Computed (PubChem)

A value below 140 Az
is correlated with good
cell permeability. This
TPSA suggests the
molecule is likely to
cross biological

membranes.[1]

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity and providing

details about its electronic and vibrational states. While publicly available spectra for this

specific molecule are limited, its features can be reliably predicted based on its constituent

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ IH NMR: The proton NMR spectrum is expected to show distinct regions.

o Aromatic Region (6 7.5-8.0 ppm): The four protons on the parasubstituted benzene ring

should appear as a characteristic AA'BB' system (two doublets), a hallmark of 1,4-

disubstitution.

o Amine Proton (variable): The N-H proton is expected as a broad singlet that is

exchangeable with D20. Its chemical shift can vary depending on solvent and

concentration.

o Aliphatic Region (6 1.0-3.5 ppm): The eleven protons of the cyclohexyl ring will produce

complex, overlapping multiplets in the upfield region. The proton on the carbon attached to

the nitrogen (N-CH) would be the most downfield signal in this group.
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e 13C NMR: Based on the molecule's symmetry, 8 distinct carbon signals are predicted.

o Aromatic Carbons: Four signals between 120-145 ppm. The carbon attached to the
bromine (C-Br) will be shifted relative to the others, as will the carbon attached to the
sulfonyl group (C-S).

o Aliphatic Carbons: Four signals for the cyclohexyl ring, with the carbon bonded to nitrogen
(C-N) appearing around 50-60 ppm and the others in the 25-35 ppm range. A 33C NMR
spectrum is noted as being available in commercial databases.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify key functional groups based on their vibrational
frequencies.

N-H Stretch: A moderate to sharp peak around 3250-3350 cm~1.

e S=0 Stretches: Two strong, characteristic absorption bands for the sulfonyl group: an
asymmetric stretch around 1320-1350 cm~t and a symmetric stretch around 1140-1160
cm~L,

e Aromatic C=C Stretches: Peaks in the 1450-1600 cm~1 region.

o C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm™—1,

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

e Molecular lon (M*): The electron ionization (EI) mass spectrum should show a molecular ion
peak.

« |sotopic Pattern: A crucial feature will be the isotopic pattern for bromine. The presence of
one bromine atom will result in two peaks, [M]* and [M+2]*, of nearly equal intensity
(approximately 1:1 ratio), which is a definitive indicator for the presence of bromine.

e Fragmentation: Common fragmentation pathways would include the loss of the cyclohexyl
radical or cleavage at the S-N bond.
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Experimental Methodologies

The reliability of physical property data is contingent upon the rigor of the experimental
methods used. The following protocols are foundational for the synthesis and characterization
of this compound.

Synthesis Protocol

The synthesis of 4-bromo-N-cyclohexylbenzenesulfonamide is achieved through a
nucleophilic substitution reaction.[2][3] This established method is robust and high-yielding.

Rationale: The reaction proceeds by the nucleophilic attack of the amine (cyclohexylamine) on
the electrophilic sulfur atom of the sulfonyl chloride. The reaction is conducted in water, and a
base (sodium carbonate) is added to act as an acid scavenger, neutralizing the HCI byproduct
and driving the reaction to completion. The product's low solubility in the agueous medium
causes it to precipitate, simplifying isolation.

Step-by-Step Protocol:

Reactant Preparation: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in distilled water
(approx. 20 mL per gram).

e Amine Addition: To the stirring solution at room temperature, add cyclohexylamine (1.0 eq)
dropwise.

e pH Control: Maintain the reaction mixture pH at ~8 by the controlled addition of a 3% sodium
carbonate solution. The maintenance of a slightly basic pH is critical to ensure the amine is
deprotonated and thus nucleophilic.

e Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC)
until the starting material is consumed.

« |solation: Collect the resulting precipitate by vacuum filtration.

 Purification: Wash the crude solid with cold distilled water. Further purify the product by
recrystallization from ethyl acetate to yield colorless prisms.[2][3]
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Reaction Setup

Dissolve 4-Bromobenzenesulfonyl
Chloride in Water

:

Add Cyclohexylamine
(1.0 eq)

Reaction

Maintain pH 8 with Na2COs

:

Monitor by TLC

Workup & Purification

Filter Precipitate

l

Recrystallize from
Ethyl Acetate

Obtain Pure Product

Click to download full resolution via product page

Fig 3. Workflow for the synthesis and purification of the title compound.

Melting Point Determination
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Rationale: The melting point is a sensitive indicator of purity. A sharp melting range (typically <1

°C) indicates a pure substance, while impurities will broaden and depress the melting range.

Step-by-Step Protocol:

Sample Preparation: Ensure the recrystallized sample is thoroughly dried to remove any
residual solvent.

Loading: Load a small amount of the finely powdered sample into a capillary tube, sealed at
one end, to a height of 2-3 mm.

Measurement: Place the capillary tube in a calibrated melting point apparatus.

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (375 K
or 102 °C).[2][3]

Observation: Decrease the heating rate to 1-2 °C per minute and record the temperature at
which the first liquid appears and the temperature at which the entire sample becomes liquid.
This range is the melting point.

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for 4-bromo-N-

cyclohexylbenzenesulfonamide is not readily available. The following guidance is based on

the known hazards of structurally related sulfonamides and halogenated aromatic compounds.

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,
chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid
inhalation of dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.

First Aid:

o Skin Contact: Wash affected area immediately with soap and plenty of water.
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o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.

o Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-bromo-N-cyclohexylbenzenesulfonamide is a crystalline solid with a well-defined
molecular structure stabilized by intermolecular hydrogen bonds. Its high lipophilicity, inferred
from a calculated LogP of 3.4, and favorable TPSA suggest potential for biological membrane
permeability, making it a compound of interest in medicinal chemistry. The established
synthesis is straightforward and efficient. This guide has consolidated the key physical,
structural, and spectroscopic properties, providing a solid foundation for researchers engaged
in the synthesis, characterization, and application of this and related sulfonamide compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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